3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of indole, azetidine, and thiazolidine-2,4-dione moieties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar way, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
One study suggests that a similar compound induced cell apoptosis and arrested the cells in the g2/m phase . This suggests that this compound might have similar effects, leading to changes in cell survival and cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The indole derivative is then subjected to acylation to introduce the acetyl group.
The next step involves the formation of the azetidine ring, which can be achieved through a cyclization reaction involving an appropriate amine and a halogenated precursor. Finally, the thiazolidine-2,4-dione moiety is introduced through a condensation reaction with a thioamide and a carbonyl compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione ring can be reduced to form corresponding alcohols.
Substitution: The acetyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the thiazolidine-2,4-dione ring.
Substitution: Various substituted acetyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Used in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- Indole-3-acetic acid derivatives
- Azepinoindole derivatives
Uniqueness
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of indole, azetidine, and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler indole derivatives.
Properties
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-7-11(13-4-2-3-5-14(13)18)6-15(21)19-8-12(9-19)20-16(22)10-24-17(20)23/h2-5,7,12H,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILZPDCUGSNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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